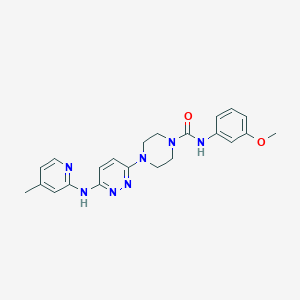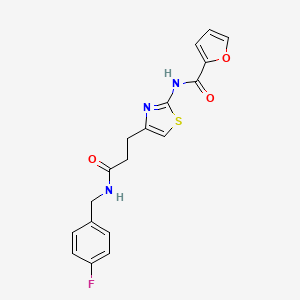![molecular formula C9H10ClF3N2O2 B2398995 Acide 3-(trifluorométhyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylique chlorhydrate CAS No. 1427380-30-0](/img/structure/B2398995.png)
Acide 3-(trifluorométhyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound characterized by its trifluoromethyl group and imidazo[1,5-a]pyridine core structure
Applications De Recherche Scientifique
- Exemple: Fluazifop-butyl, le premier dérivé TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux agrochimiques contenant du TFMP avec des noms communs ISO. Parmi ceux-ci, 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF) est très demandé comme intermédiaire chimique pour la synthèse de produits de protection des cultures .
- Synthèse: Le TFMP peut être utilisé pour préparer des cadres métallo-organiques, qui ont des applications diverses en science des matériaux et en catalyse .
- Souches testées: Les concentrations minimales inhibitrices (CMI) contre Staphylococcus aureus (S. aureus) et Escherichia coli (E. coli) ont été déterminées .
Produits agrochimiques et protection des cultures
Produits pharmaceutiques
Cadres métallo-organiques (MOF)
Activité antibactérienne
Matériaux fonctionnels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common methods include:
Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, large-scale condensation reactions, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the imidazo[1,5-a]pyridine core to its corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce various substituents at different positions on the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides, amines, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazo[1,5-a]pyridine core.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Chemistry:
Catalyst Development: The compound can be used as a precursor or catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Fluorine Chemistry: Its trifluoromethyl group makes it valuable in fluorine chemistry, where it can be used to introduce fluorine atoms into other compounds.
Biology:
Biochemical Studies: The compound can be used in biochemical assays to study enzyme activities, receptor binding, and other biological processes.
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine:
Pharmaceuticals: The compound or its derivatives can be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biological markers.
Industry:
Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability or chemical resistance.
Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The imidazo[1,5-a]pyridine core may interact with various biological targets, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyridine Derivatives: Other compounds with similar imidazo[1,5-a]pyridine cores but different substituents.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups but with different core structures, such as trifluoromethylated anilines or benzene derivatives.
Uniqueness: 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its combination of the trifluoromethyl group and the imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)8-13-4-6-3-5(7(15)16)1-2-14(6)8;/h4-5H,1-3H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXIJSQPSWKGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CC1C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
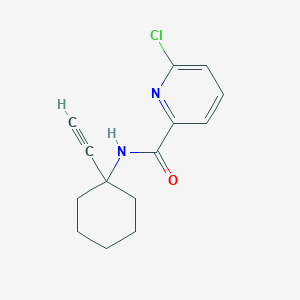
![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)
![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2398915.png)
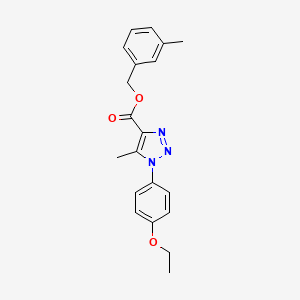
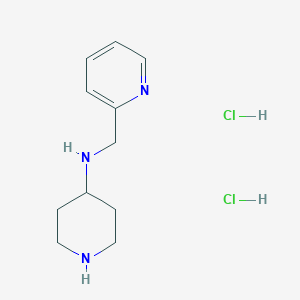
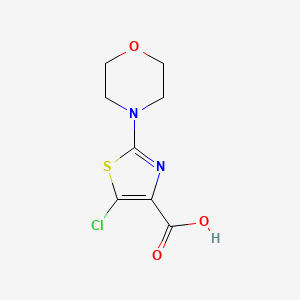
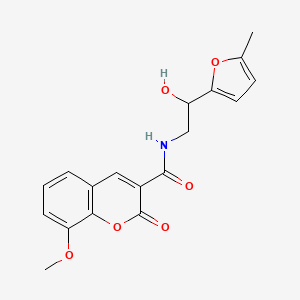
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)
![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)
![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)
